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Compound of Interest

Compound Name: 3-lodoaniline

Cat. No.: B1194756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
lodoaniline (CAS No: 626-01-7), a crucial building block in pharmaceutical and chemical
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
3-lodoaniline. The following tables summarize the proton (*H) and carbon-13 (33C) NMR data.

1H NMR Data

Table 1: tH NMR Chemical Shifts for 3-lodoaniline
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Chemical Shift (5) in

Coupling Constant

Proton Assignment Multiplicity .

ppm (J) in Hz
H-2 7.03 t 14,76
H-4 6.96 ddd 0.8,2.3,7.9
H-5 6.81 t 7.9
H-6 6.54 ddd 14,23,7.9
-NH2 3.56 brs

Note: Data acquired in CDCls. Chemical shifts can vary slightly depending on the solvent and

concentration.

*C NMR Data

Table 2: 3C NMR Chemical Shifts for 3-lodoaniline

Carbon Assignment

Chemical Shift (d) in ppm

C-1 (-NH2) 147.8
C-2 123.1
C-3 (1) 94.2

c-4 130.7
C-5 121.4
C-6 113.7

Note: Data acquired in CDCls.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in 3-

lodoaniline. The characteristic vibrational frequencies are presented below.
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Table 3: IR Absorption Bands for 3-lodoaniline

Wavenumber (cm—1) Vibrational Mode Intensity

3435, 3350 N-H stretch (asymmetric and Strong
symmetric)

3050 Aromatic C-H stretch Medium

1620 N-H bend (scissoring) Strong

1580, 1470 Aromatic C=C stretch Medium-Strong

1310 C-N stretch Medium

860, 770, 680 C-H out-of-plane bend Strong

530 C-I stretch Medium

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern of 3-lodoaniline.

Table 4: Mass Spectrometry Data for 3-lodoaniline

m/z Relative Intensity (%) Assignment

219 100 [M]* (Molecular lon)
92 65 M-1]*

65 39 [CsHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
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Sample Preparation:
e Weigh approximately 10-20 mg of 3-lodoaniline.

» Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry 5 mm NMR tube.

o Ensure the sample is fully dissolved, using sonication if necessary.
IH NMR Acquisition Parameters (400 MHz Spectrometer):

e Pulse Program: Standard single-pulse (zg30)[1]

e Number of Scans (NS): 16-32[1]

e Relaxation Delay (D1): 1.0 s[1]

e Acquisition Time (AQ): 2-4 s[2]

e Spectral Width (SW): -2 to 12 ppm[1]

e Temperature: 298 K[1]

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition Parameters (100 MHz Spectrometer):

Pulse Program: Proton-decoupled pulse program (zgpg30)[1]

Number of Scans (NS): 1024-4096[1]

Relaxation Delay (D1): 2.0 s[1]

Acquisition Time (AQ): 1-2 s

Spectral Width (SW): 0 to 200 ppm([1]

Temperature: 298 K[1]
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» Reference: CDCIs solvent peak at 77.16 ppm.[2]

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

¢ Grind 1-2 mg of 3-lodoaniline with approximately 100-200 mg of dry, spectroscopic grade
potassium bromide (KBr) in an agate mortar.

o Transfer the finely ground powder to a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

FTIR Acquisition:

e Spectrometer: Fourier Transform Infrared Spectrometer
e Scan Range: 4000-400 cm~1

e Resolution: 4 cm~1

e Number of Scans: 16-32

o Background: A background spectrum of a pure KBr pellet is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction:

e Adilute solution of 3-lodoaniline in a volatile organic solvent (e.g., methanol or
dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph
(GC-MS) or direct insertion probe.

EI-MS Acquisition Parameters:

« lonization Mode: Electron lonization (EI)
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Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40-300

Scan Speed: 1000 amu/s

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-lodoaniline.

Spectroscopic Analysis Workflow for 3-lodoaniline

Sample Preparation

3-lodoaniline Sample

:

Dissolve in CDCI3 Prepare KBr Pellet Dissolve in Volatile Solvent

Data Acquisition

NMR Spectrometer

(H and 1°C) FTIR Spectrometer EI-MS Spectrometer

Data Analysis and Interpretation

NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Vibrational Frequencies) (Molecular lon, Fragmentation)

Structural Elucidation
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Click to download full resolution via product page

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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